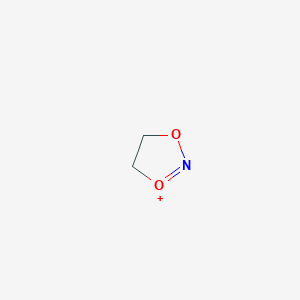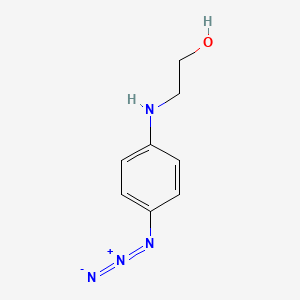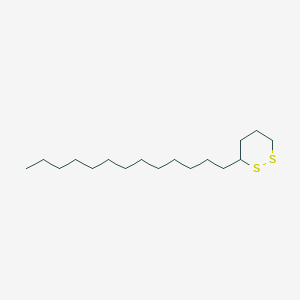![molecular formula C7H12O2 B14295606 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol CAS No. 114628-98-7](/img/structure/B14295606.png)
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol is an organic compound with the molecular formula C7H12O2. It is a derivative of butanol, where the hydroxyl group is attached to a butane chain substituted with a prop-2-yn-1-yloxy group. This compound is of interest due to its unique structure, which combines an alcohol and an alkyne functional group, making it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol typically involves the reaction of 3-butyn-1-ol with an appropriate alkylating agent. One common method is the Williamson ether synthesis, where 3-butyn-1-ol reacts with an alkyl halide under basic conditions to form the desired ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed coupling reactions have been explored for the synthesis of similar compounds, providing a scalable and efficient route .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can selectively reduce the alkyne group.
Substitution: Nucleophiles such as halides or amines can react with the hydroxyl group in the presence of a suitable leaving group.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major products are alkenes or alkanes, depending on the degree of reduction.
Substitution: The major products vary based on the nucleophile used, resulting in ethers, esters, or amines.
Wissenschaftliche Forschungsanwendungen
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]butan-1-ol depends on its specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can act as a nucleophile or leaving group, facilitating various substitution and elimination reactions. The molecular targets and pathways involved are specific to the context in which the compound is used, such as enzyme inhibition in biological systems or catalytic processes in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Butyn-1-ol: A similar compound with a hydroxyl group and an alkyne group but without the ether linkage.
2-Hydroxyethylacetylene: Another terminal acetylenic compound with similar reactivity.
4-Hydroxy-1-butyne: A compound with a similar structure but different substitution pattern.
Uniqueness
3-[(Prop-2-yn-1-yl)oxy]butan-1-ol is unique due to its combination of an alkyne and an ether functional group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of reactions compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
114628-98-7 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-prop-2-ynoxybutan-1-ol |
InChI |
InChI=1S/C7H12O2/c1-3-6-9-7(2)4-5-8/h1,7-8H,4-6H2,2H3 |
InChI-Schlüssel |
PJQFWMDKQVWHCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
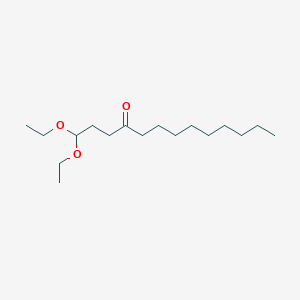

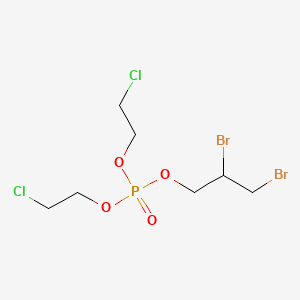

![[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid](/img/structure/B14295550.png)
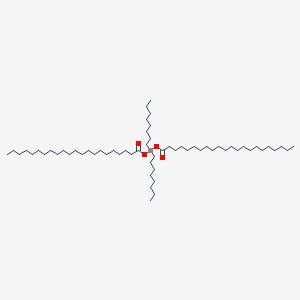

![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)
